molecular formula C12H14N4O B10868783 1-[2-(1H-imidazol-4-yl)ethyl]-3-phenylurea

1-[2-(1H-imidazol-4-yl)ethyl]-3-phenylurea

Cat. No.: B10868783
M. Wt: 230.27 g/mol
InChI Key: SMCXXXRRGZDYAS-UHFFFAOYSA-N
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Description

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLUREA is a compound that features an imidazole ring and a phenylurea moiety. Imidazole is a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules. The phenylurea group is known for its presence in various herbicides and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLUREA typically involves the reaction of an imidazole derivative with a phenylurea derivative. One common method is the condensation reaction between 2-(1H-imidazol-4-yl)ethylamine and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions, and may require a catalyst like triethylamine to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The phenylurea moiety can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like alkyl halides can be used.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenylurea moiety can interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLTHIOUREA: Similar structure but with a thiourea group instead of a urea group.

    N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLHYDRAZINE: Contains a hydrazine group instead of a urea group.

    N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLCARBAMATE: Features a carbamate group instead of a urea group.

Uniqueness

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N’-PHENYLUREA is unique due to its combination of an imidazole ring and a phenylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

1-[2-(1H-imidazol-5-yl)ethyl]-3-phenylurea

InChI

InChI=1S/C12H14N4O/c17-12(16-10-4-2-1-3-5-10)14-7-6-11-8-13-9-15-11/h1-5,8-9H,6-7H2,(H,13,15)(H2,14,16,17)

InChI Key

SMCXXXRRGZDYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCC2=CN=CN2

Origin of Product

United States

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